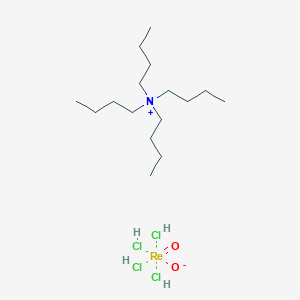

Tetrabutylammonium tetrachlorooxorhenate(V)

Description

Historical Context and Evolution of Rhenium Coordination Chemistry Research

The journey of rhenium chemistry began with its discovery in 1925 by Walter Noddack, Ida Tacke, and Otto Berg. As the last stable, non-radioactive element to be discovered, its chemistry was initially explored with some delay compared to its neighboring elements. Early research focused on the fundamental properties and the establishment of its various oxidation states, which range from -1 to +7.

The coordination chemistry of rhenium began to gain significant momentum in the mid-20th century. A pivotal aspect of this evolution was the exploration of its oxo complexes. The stability of the rhenium-oxygen multiple bond became a central theme, leading to the synthesis and characterization of a wide variety of compounds containing the oxorhenium moiety. These early studies laid the groundwork for understanding the electronic structure and reactivity of the [Re=O]³⁺ core. Over the decades, the field has expanded from simple inorganic salts to complex organometallic compounds, with applications now extending into catalysis, materials science, and even medicine, where radioactive isotopes of rhenium are utilized.

Significance of the [Re=O]³⁺ Core in Modern Inorganic Chemistry

The [Re=O]³⁺ core, a central feature of Tetrabutylammonium (B224687) tetrachlorooxorhenate(V), is of paramount importance in modern inorganic chemistry for several reasons. This moiety is characterized by a strong, covalent triple bond between the rhenium and oxygen atoms. This strong bond imparts considerable stability to the complex while also influencing the reactivity of the other ligands coordinated to the rhenium center.

The oxo ligand in the [Re=O]³⁺ core is a strong π-donor, which significantly affects the electronic properties of the metal center. This electronic influence is crucial in various catalytic applications, particularly in oxygen atom transfer (OAT) reactions. In these reactions, the oxo group can be transferred to a substrate, and the resulting lower-valent rhenium species can be re-oxidized, completing the catalytic cycle. Furthermore, the steric and electronic environment around the [Re=O]³⁺ core can be systematically modified by altering the ancillary ligands, allowing for the fine-tuning of the complex's reactivity and selectivity.

Overview of Tetrabutylammonium Counterions in Coordination Chemistry

The tetrabutylammonium cation, [N(C₄H₉)₄]⁺, is a large, non-coordinating cation that plays a crucial role in the isolation and reactivity of many anionic coordination complexes, including tetrachlorooxorhenate(V). Its primary function is to provide charge balance for the anionic metal complex.

The bulky and lipophilic nature of the four butyl groups surrounding the central nitrogen atom makes the tetrabutylammonium cation highly soluble in a wide range of nonpolar organic solvents. This property is invaluable as it allows for the study of the reactivity of inorganic anions, such as [ReOCl₄]⁻, in non-aqueous media. By rendering the metal complex soluble in organic solvents, the tetrabutylammonium counterion facilitates a broad spectrum of homogeneous reactions that would be difficult or impossible to carry out in aqueous solutions. Furthermore, its large size and low charge density minimize ion-pairing effects, allowing the anionic complex to exhibit its intrinsic reactivity.

Scope and Research Significance of Tetrabutylammonium Tetrachlorooxorhenate(V)

Tetrabutylammonium tetrachlorooxorhenate(V) is a key starting material in rhenium chemistry, serving as a versatile precursor for the synthesis of a diverse range of rhenium(V) oxo complexes. Its utility stems from the lability of the chloride ligands, which can be readily substituted by various other ligands, including N-heterocyclic carbenes, thiols, and catechols. This allows for the systematic synthesis of new rhenium complexes with tailored electronic and steric properties.

Recent research has highlighted the use of Tetrabutylammonium tetrachlorooxorhenate(V) in the development of novel catalysts. For instance, it has been employed as a precursor for catalysts used in deoxydehydration (DODH) reactions, which are important in biomass conversion. chemrxiv.org Additionally, it serves as a starting material for the synthesis of rhenium(V) complexes that act as cysteine-targeting covalent inhibitors, demonstrating its potential in the development of new therapeutic agents. acs.org The compound is also used to prepare rhenium complexes with 1,2,3-trihydroxybenzene, which have potential applications in radiopharmaceutical medicine. acs.org

Below are tables summarizing some of the key properties and synthetic applications of Tetrabutylammonium tetrachlorooxorhenate(V).

Table 1: Physical and Chemical Properties of Tetrabutylammonium Tetrachlorooxorhenate(V)

| Property | Value |

| Chemical Formula | [N(C₄H₉)₄][ReOCl₄] |

| Molar Mass | 586.48 g/mol |

| Appearance | Green crystalline solid |

| Solubility | Soluble in many organic solvents |

Table 2: Selected Synthetic Procedures for Tetrabutylammonium Tetrachlorooxorhenate(V)

| Starting Material | Reagents | Solvent | Key Conditions |

| [n-Bu₄N][ReO₄] | Me₃SiCl, MeOH | CHCl₃ | Reaction carried out under an inert atmosphere at 0°C. umich.edu |

| NH₄ReO₄ | [n-Bu₄N]Br, HCl | Ethanol (B145695), Diethyl ether | Stirred at room temperature for 3 hours. acs.org |

Table 3: Examples of Rhenium(V) Oxo Complexes Synthesized from Tetrabutylammonium Tetrachlorooxorhenate(V)

| Product Complex Type | Reactants | Research Application |

| Rhenium(V)-NHC Oxo Complexes | Imidazolium salts, NaH | Homogeneous catalysis |

| Rhenium(V) Thiolate Complexes | 2,2'-thiodiethanethiol derivatives | Covalent enzyme inhibitors acs.org |

| Rhenium(V) Catecholate Complexes | 1,2-dihydroxybenzene, triethylamine | Precursors for derivatization reactions nih.gov |

| Rhenium-substituted Phosphotungstate | (TBA)₄H₃PW₁₁O₃₉ | Deoxydehydration (DODH) catalysis chemrxiv.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

oxido(oxo)rhenium;tetrabutylazanium;tetrahydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.4ClH.2O.Re/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;/h5-16H2,1-4H3;4*1H;;;/q+1;;;;;;-1; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNPMBOZKWIZAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[O-][Re]=O.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H40Cl4NO2Re | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53675-30-2 | |

| Record name | Tetrabutylammonium tetrachlorooxorhenate(V) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of Formation

Refined Laboratory Synthesis Protocols

The laboratory-scale synthesis of tetrabutylammonium (B224687) tetrachlorooxorhenate(V) can be achieved through several reliable routes, each with its own set of advantages and considerations.

Synthesis from Rhenium(V) Oxides and Tetrabutylammonium Halides

A direct approach to the synthesis of tetrabutylammonium tetrachlorooxorhenate(V) involves the reaction of a suitable rhenium(V) oxide, such as rhenium(V) oxide (Re2O5), with a tetrabutylammonium halide, typically tetrabutylammonium chloride ([N(C4H9)4]Cl), in an appropriate solvent. This method leverages the availability of the starting materials to directly form the desired complex. The general reaction can be represented as:

Re2O5 + 4 [N(C4H9)4]Cl + 2 HCl → 2 [N(C4H9)4][ReOCl4] + 2 [N(C4H9)4]Cl + H2O

The reaction is typically carried out in a non-aqueous solvent to prevent the hydrolysis of the product. The presence of hydrochloric acid is crucial to facilitate the formation of the tetrachlorooxorhenate(V) anion.

Routes Involving Perrhenate (B82622) Precursors

A more common and well-documented method for the synthesis of tetrabutylammonium tetrachlorooxorhenate(V) involves the reduction of a perrhenate(VII) precursor, such as tetrabutylammonium perrhenate ([N(C4H9)4][ReO4]). This approach offers the advantage of starting with a stable and readily available rhenium source. The reduction of the Re(VII) center to Re(V) is achieved in the presence of a chloride source, typically concentrated hydrochloric acid, which also serves as the reducing agent and the source of the chloride ligands.

A reported synthesis involves the treatment of tetrabutylammonium perrhenate with trimethylsilyl (B98337) chloride, which acts as both a chloride source and a scavenger for the oxygen atoms. wikipedia.org The reaction is as follows:

[N(C4H9)4][ReO4] + 6 (CH3)3SiCl → [N(C4H9)4][ReOCl4] + 3 ((CH3)3Si)2O + Cl2

Another analogous reaction is the slow reaction of ammonium (B1175870) perrhenate with hydrochloric acid to yield ammonium tetrachlorooxorhenate(V) and chlorine gas, demonstrating the reducing power of concentrated HCl. wikipedia.org

NH4ReO4 + 6 HCl → NH4[ReOCl4] + Cl2 + 3 H2O

This principle can be extended to the tetrabutylammonium salt, providing a direct route to the desired compound.

Optimization of Reaction Conditions for Yield and Purity

To obtain high yields of pure tetrabutylammonium tetrachlorooxorhenate(V), careful optimization of the reaction conditions is essential.

Hydrochloric acid plays a multifaceted role in the synthesis from perrhenate precursors. It acts as a proton source, a reducing agent, and the source of chloride ligands. The concentration and stoichiometry of HCl are critical parameters. An excess of concentrated hydrochloric acid is typically used to drive the reaction towards the formation of the tetrachlorooxorhenate(V) anion and to prevent the formation of partially chlorinated or hydrolyzed species.

In the synthesis involving trimethylsilyl chloride, the formation of hexamethyldisiloxane (B120664) ((CH3)3Si)2O serves as an effective way to scavenge the excess oxide ions from the perrhenate starting material, driving the equilibrium towards the desired product. wikipedia.org The removal of this volatile byproduct is straightforward.

The choice of solvent is critical for both the reaction and the purification of the product. For syntheses involving air- and moisture-sensitive reagents, anhydrous non-protic solvents are preferred. The product, tetrabutylammonium tetrachlorooxorhenate(V), is generally soluble in organic solvents, which facilitates its separation from inorganic byproducts. iaea.org

Purification is typically achieved by recrystallization. The crude product is dissolved in a suitable solvent, and the solution is then cooled or a less-polar solvent is added to induce crystallization, leaving impurities in the mother liquor. The selection of the recrystallization solvent system is crucial for obtaining a product of high purity.

| Parameter | Condition | Rationale |

| Reactants | Tetrabutylammonium perrhenate, Hydrochloric Acid | Readily available starting materials. |

| Solvent | Ethanol (B145695) or Acetonitrile | Good solubility for reactants and product. |

| Temperature | Room Temperature to Reflux | To control reaction rate and prevent decomposition. |

| Atmosphere | Inert (e.g., Nitrogen or Argon) | To prevent oxidation of the Re(V) product. |

Scale-Up Considerations and Industrial Synthesis Methodologies

Scaling up the synthesis of tetrabutylammonium tetrachlorooxorhenate(V) from the laboratory to an industrial scale presents several challenges. Key considerations include cost-effectiveness of starting materials, process safety, waste management, and the ability to consistently produce a product of high purity.

Mechanistic Pathways of Complex Formation

The formation of Tetrabutylammonium tetrachlorooxorhenate(V), chemically represented as [N(C₄H₉)₄][ReOCl₄], from common rhenium starting materials such as perrhenates, involves a reduction of the rhenium center from a +7 to a +5 oxidation state, accompanied by the substitution of oxo ligands with chloro ligands. A prominent and efficient synthetic method involves the reaction of tetrabutylammonium perrhenate ([N(C₄H₉)₄][ReO₄]) with trimethylsilyl chloride (TMSCl).

A proposed mechanistic pathway for this reaction can be broken down into several key steps, detailed below. This proposed mechanism is based on the known reactivity of the involved reagents.

Step 1: Silylation of the Perrhenate Anion

The initial step is the reaction of the perrhenate anion ([ReO₄]⁻) with trimethylsilyl chloride. The oxygen atoms of the perrhenate anion act as nucleophiles, attacking the electrophilic silicon atom of TMSCl. This results in the formation of a silylated rhenium intermediate and the displacement of a chloride ion. This process can occur sequentially until multiple oxo ligands are silylated.

[ReO₄]⁻ + (CH₃)₃SiCl → [O₃Re-O-Si(CH₃)₃] + Cl⁻

Step 2: Intramolecular Redox and Formation of a Rhenium(V) Intermediate

The silylated intermediate is unstable and undergoes an intramolecular redox reaction. The rhenium(VII) center is reduced to rhenium(V). This reduction is facilitated by the transfer of electrons from the oxygen atoms, leading to the formation of a transient Re(V) species and the generation of a silyloxy radical.

[O₃Re-O-Si(CH₃)₃] → [ReO₃]⁻ + (CH₃)₃Si-O•

Step 3: Ligand Exchange with Chloride Ions

The generated chloride ions in the reaction mixture then act as nucleophiles, attacking the rhenium(V) center. This leads to the displacement of the remaining silylated oxo or oxo ligands. This substitution process continues until four chloride ions have coordinated to the rhenium center.

[ReO₃]⁻ + 4 Cl⁻ → [ReOCl₄]⁻ + 2 O²⁻

The displaced oxide ions (O²⁻) are highly reactive and are scavenged by the excess trimethylsilyl chloride in the reaction medium to form the thermodynamically stable hexamethyldisiloxane ([(CH₃)₃Si]₂O).

O²⁻ + 2 (CH₃)₃SiCl → [(CH₃)₃Si]₂O + 2 Cl⁻

Step 4: Formation of the Final Product

The tetrachlorooxorhenate(V) anion ([ReOCl₄]⁻) then associates with the tetrabutylammonium cation ([N(C₄H₉)₄]⁺), which has been present as a spectator ion throughout the reaction, to form the final, stable product, Tetrabutylammonium tetrachlorooxorhenate(V).

[N(C₄H₉)₄]⁺ + [ReOCl₄]⁻ → [N(C₄H₉)₄][ReOCl₄]

The following table summarizes the key reactants and their roles in the synthesis:

| Reactant | Chemical Formula | Role in the Reaction |

| Tetrabutylammonium perrhenate | [N(C₄H₉)₄][ReO₄] | Rhenium source (in +7 oxidation state) and source of the counter-ion. |

| Trimethylsilyl chloride | (CH₃)₃SiCl | Reducing agent and chlorinating agent. |

The interactive data table below provides a summary of the key species involved in the proposed mechanistic pathway.

| Species | Chemical Formula | Role/Description |

|---|---|---|

| Perrhenate anion | [ReO₄]⁻ | Starting rhenium species (Re(VII)) |

| Trimethylsilyl chloride | (CH₃)₃SiCl | Reactant for silylation and chlorination |

| Silylated perrhenate | [O₃Re-O-Si(CH₃)₃] | Key intermediate |

| Tetrachlorooxorhenate(V) anion | [ReOCl₄]⁻ | Final rhenium complex anion (Re(V)) |

| Tetrabutylammonium cation | [N(C₄H₉)₄]⁺ | Counter-ion |

| Hexamethyldisiloxane | [(CH₃)₃Si]₂O | Stable byproduct |

| Chlorine | Cl₂ | Byproduct |

Coordination Chemistry and Electronic Structure Investigations

Ligand Field Theory and Molecular Orbital Analysis of the Rhenium(V) Center

The electronic structure of the pentacoordinate [ReOCl₄]⁻ anion, a key component of tetrabutylammonium (B224687) tetrachlorooxorhenate(V), can be effectively described using a combination of ligand field theory (LFT) and molecular orbital (MO) theory. wikipedia.orglibretexts.org In this complex, the rhenium(V) center possesses a d² electron configuration. The geometry of the [ReOCl₄]⁻ anion is square pyramidal, with the oxo ligand occupying the apical position and the four chloro ligands situated in the basal plane. This arrangement leads to a specific splitting of the d-orbitals.

In the square pyramidal ligand field, the d-orbitals are no longer degenerate. The dₓ²-y² orbital experiences the strongest destabilization due to its direct interaction with the four equatorial chloro ligands. The dz² orbital is also destabilized, though to a lesser extent. The dxy orbital, lying in the plane of the chloro ligands but between the axes, is less destabilized. The dxz and dyz orbitals are the most stable as they are directed away from the ligands. The two valence electrons of the Re(V) center will occupy the lowest available d-orbitals.

A more comprehensive understanding is provided by a molecular orbital diagram. The MO diagram for [ReOCl₄]⁻ would show the interaction between the rhenium 5d, 6s, and 6p orbitals and the ligand group orbitals of the oxo and chloro ligands. The strong π-donating ability of the oxo ligand significantly influences the electronic structure. The Re=O bond is a multiple bond, consisting of a σ-bond and two π-bonds. This strong interaction stabilizes the dxz and dyz orbitals of the rhenium center. The resulting MO diagram would show that the highest occupied molecular orbital (HOMO) is primarily composed of the rhenium dxy orbital, while the lowest unoccupied molecular orbital (LUMO) is largely based on the rhenium dx²-y² orbital.

Table 1: Qualitative d-orbital splitting in a square pyramidal [ReOCl₄]⁻ complex.

| Orbital | Relative Energy Level | Description |

| dₓ²-y² | Highest | Points directly at the four equatorial chloro ligands, strong σ-antibonding. |

| dz² | High | Points along the z-axis, interacts with the apical oxo ligand. |

| dxy | Intermediate | Lies in the equatorial plane but between the chloro ligands. |

| dxz, dyz | Lowest | Stabilized by π-bonding with the apical oxo ligand. |

Influence of the Oxo Ligand on Overall Complex Stability and Reactivity

The oxo ligand plays a crucial role in the stability and reactivity of the [ReOCl₄]⁻ complex. drugmoneyart.com The strong Re=O double bond, with a typical bond length of approximately 1.60-1.70 Å, contributes significantly to the thermodynamic stability of the complex. This strong bond is a result of effective σ and π orbital overlap between the rhenium and oxygen atoms. rsc.org The high electronegativity of the oxygen atom also polarizes the Re=O bond, leading to a partial positive charge on the rhenium center, which can influence its reactivity.

The oxo ligand's strong trans-influence is another key factor. It weakens the bond trans to itself, which in a hypothetical octahedral complex would be a sixth ligand. In the square pyramidal [ReOCl₄]⁻, this effect is still present and influences the interaction of the rhenium center with potential incoming ligands. The presence of the oxo ligand can also modulate the redox potential of the rhenium center.

The reactivity of the [ReOCl₄]⁻ complex is often centered around the oxo group. For instance, it can participate in oxygen atom transfer (OAT) reactions, where the oxo group is transferred to a substrate. nih.gov The reactivity of the metal-oxo unit can be tuned by modifications to the other ligands in the coordination sphere. nih.gov While some rhenium(V)-oxo complexes are inert to H-atom and O-atom transfer reactions, others can be highly reactive. nih.gov

Table 2: General Influence of the Oxo Ligand on Rhenium(V) Complexes.

| Property | Influence of the Oxo Ligand |

| Stability | The strong Re=O multiple bond significantly enhances the thermodynamic stability of the complex. |

| Reactivity | Can act as a site for oxygen atom transfer (OAT) reactions. |

| Trans-influence | Weakens the bond of any ligand positioned trans to the oxo group. |

| Redox Potential | The electron-withdrawing nature of the oxo ligand can influence the redox potential of the Re center. |

Stereochemical Aspects and Isomerism of [ReOCl₄]⁻ Complexes

The [ReOCl₄]⁻ anion, with its square pyramidal geometry, does not possess a chiral center, and therefore, enantiomers (non-superimposable mirror images) are not expected for the isolated anion. pitt.edukhanacademy.org However, the possibility of geometric isomerism can arise if one or more of the chloro ligands are substituted. For example, in a hypothetical [ReOCl₃L]⁻ complex (where L is a different monodentate ligand), the new ligand could be positioned either in the equatorial plane or in the axial position, leading to different isomers.

In the solid state, the packing of the [ReOCl₄]⁻ anions and the tetrabutylammonium cations in the crystal lattice can lead to different crystalline polymorphs. berkeley.edu These polymorphs, while having the same chemical composition, would exhibit different physical properties such as melting point and solubility.

It is also important to consider the dynamic behavior of the complex in solution. Fluxional processes could potentially occur, such as the exchange of axial and equatorial positions, although the strong Re=O bond would likely make such processes energetically unfavorable under normal conditions.

Electronic Properties of the Tetrabutylammonium Cation and its Role in Ionic Interactions

The tetrabutylammonium cation, [N(C₄H₉)₄]⁺, is a large, sterically hindered quaternary ammonium (B1175870) ion. wikipedia.org Its primary role in the compound is to act as a counterion, balancing the negative charge of the [ReOCl₄]⁻ complex anion. Due to its large size and the four bulky butyl groups, the positive charge on the central nitrogen atom is effectively shielded. This charge delocalization and steric hindrance lead to weak electrostatic interactions with the anionic partner.

The lipophilic nature of the butyl chains makes tetrabutylammonium salts generally soluble in a wide range of organic solvents. wikipedia.org This property is often exploited in synthesis to carry inorganic anions into nonpolar media. The large size of the cation also helps in the crystallization of salts with large, complex anions by providing a better size match and promoting the formation of a stable crystal lattice.

In the solid state, the tetrabutylammonium cations pack in such a way as to maximize van der Waals interactions between their alkyl chains, while minimizing electrostatic repulsion. The ionic interactions between the bulky [N(C₄H₉)₄]⁺ cations and the [ReOCl₄]⁻ anions are non-directional and relatively weak compared to salts with smaller, more charge-dense cations. The thermal properties and ionic conductivity of tetrabutylammonium salts are influenced by the nature of the anion. researchgate.netmdpi.com

Table 3: Properties of the Tetrabutylammonium Cation and its Interactions.

| Property | Description |

| Structure | A central nitrogen atom bonded to four butyl groups in a tetrahedral arrangement. |

| Charge Distribution | The positive charge is localized on the nitrogen atom but is sterically shielded by the bulky alkyl groups, leading to weak interionic forces. |

| Solubility | The long alkyl chains confer significant lipophilicity, making its salts soluble in many organic solvents. wikipedia.org |

| Role in Crystallization | Its large size facilitates the crystallization of salts with large, complex anions by providing better packing efficiency in the crystal lattice. |

| Ionic Interactions | Primarily electrostatic in nature, but weakened by the large ionic radius and steric bulk. Van der Waals forces between the butyl chains are also significant. nih.gov |

Reactivity and Reaction Mechanisms

Oxidation-Reduction Pathways of the Rhenium(V) Center

The Rhenium(V) center in tetrabutylammonium (B224687) tetrachlorooxorhenate(V) possesses a d² electronic configuration, making it susceptible to both oxidation to higher oxidation states (Re(VI), Re(VII)) and reduction to lower states (e.g., Re(III)). The specific pathway is heavily influenced by the nature of the reacting agents and the ligand environment around the metal center.

The oxidation of the Rhenium(V) center can be prompted by certain reagents, leading to the formation of more electron-deficient rhenium species. For instance, in the presence of aniline derivatives, which can act as weakly basic accelerators, Rhenium(V) complexes can be oxidized to a higher Rhenium(VI) form. This transformation is observable through significant color changes in the reaction mixture.

Furthermore, the synthesis of Rhenium(VII) chlorocomplexes, such as [ReVII(O)Cl(Cat)₂] (where Cat is a catechol derivative), can be achieved starting from the Rhenium(V) precursor, tetrabutylammonium tetrachlorooxorhenate(V). This indicates that under specific conditions with appropriate ligands, the Rhenium(V) core can undergo a two-electron oxidation.

The Rhenium(V) center is relatively stable but can be reduced under specific conditions. Electrochemical studies of some Rhenium(V) oxo complexes show an irreversible two-electron reduction of the metal center, leading to the formation of a Rhenium(III) product. The potential at which this reduction occurs can be adjusted by modifying the ligands attached to the rhenium core.

While some Rhenium(V) oxo complexes are notably inert to strong one-electron reducing agents like cobaltocene, others can act as catalysts in reduction reactions. For example, oxo-rhenium(V) complexes have been successfully employed as catalysts for the reduction of sulfoxides to sulfides, utilizing silanes or boranes as the reducing agents. In these catalytic cycles, the rhenium center facilitates the transfer of electrons but is ultimately regenerated in its +5 oxidation state. The synthesis of tetrabutylammonium tetrachlorooxorhenate(V) itself involves the reduction of a Rhenium(VII) precursor, ammonium (B1175870) perrhenate(VII), highlighting the accessibility of the +5 oxidation state from a higher one. nih.gov

Ligand Substitution Reactions

Ligand substitution is a predominant reaction pathway for tetrabutylammonium tetrachlorooxorhenate(V), where the chloride ligands are displaced by a variety of other donor ligands. This versatility makes it a valuable starting material for synthesizing new rhenium(V) complexes with tailored properties.

The four chloride ligands in the [ReOCl₄]⁻ anion are labile and can be readily substituted by other monodentate or multidentate ligands. For example, reaction with the tridentate S,S,S ligand 2,2′-thiodiethanethiol results in the displacement of chloride ions to form a new complex, ReO(2,2′-thiodiethanethiol)(chloride). nih.gov Similarly, reactions with bidentate acetylacetone-derived ketoamine ligands lead to the formation of complexes like [ReO(APO)Cl₂(PPh₃)], demonstrating the stepwise substitution of the original ligands. nih.gov

These substitution reactions are not limited to replacement by organic ligands. In some instances, halide exchange can occur, such as the exchange of a bromide ligand for a chloride from a chlorinated solvent, indicating the dynamic nature of the coordination sphere. umich.edu

Tetrabutylammonium tetrachlorooxorhenate(V) reacts with phenolic ligands, such as 1,2-dihydroxybenzene (catechol) and 1,2,3-trihydroxybenzene (pyrogallol), to form stable oxorhenium(V) complexes. rsc.org These reactions are typically carried out in the presence of a base, like triethylamine, to facilitate the deprotonation of the phenolic hydroxyl groups, allowing them to coordinate to the rhenium center. The reaction with a twofold molar excess of catechol can lead to the formation of bis(catecholato) complexes. rsc.org The stability and structure of the resulting complexes can be analyzed using techniques like electrospray ionization mass spectrometry. rsc.org

Table 1: Reaction of [NBu₄][ReOCl₄] with Phenolic Ligands

| Phenolic Ligand | Reaction Conditions | Resulting Complex Type |

| 1,2-dihydroxybenzene (Catechol) | Acetonitrile, Triethylamine | Bis(catecholato)oxorhenium(V) |

| 1,2,3-trihydroxybenzene (Pyrogallol) | Acetonitrile, Triethylamine | Bis(pyrogallato)oxorhenium(V) |

| 2,3-dihydroxynaphthalene | Acetonitrile, Triethylamine | Bis(2,3-dihydroxynaphthalato)oxorhenium(V) |

The Rhenium(V) precursor readily reacts with multidentate ligands, including those related to Schiff bases, such as benzoylthiourea (B1224501) derivatives. These ligands possess multiple donor atoms (N, S, O), allowing them to chelate to the rhenium center and form stable, often polynuclear, complexes. For instance, the reaction with bidentate benzoylthiourea derivative ligands (H₂L¹) in methanol (B129727) can produce dinuclear oxorhenium(V) complexes with the general formula [ReV₂O₂L¹₂(OCH₃)₂]. rsc.org Recrystallization of these dinuclear species can further lead to the formation of tetranuclear complexes. nih.govrsc.org The resulting complexes have shown potential as catalysts for oxidation reactions, such as the oxidation of diphenyl sulfide (B99878). rsc.org

Table 2: Formation of Polynuclear Rhenium(V) Complexes

| Ligand Type | Reaction Product | Potential Application |

| Benzoylthiourea derivatives | Dinuclear and Tetranuclear oxorhenium(V) complexes | Catalysis (e.g., sulfide oxidation) |

| Ketoamine ligands | Mononuclear oxorhenium(V) complexes | Catalysis (e.g., epoxidation) |

Oxygen Atom Transfer (OAT) Reactions

Oxygen atom transfer (OAT) is a fundamental reaction class for high-valent metal-oxo complexes. While detailed mechanistic studies specifically on Tetrabutylammonium tetrachlorooxorhenate(V) are not extensively documented in publicly available literature, the reactivity of analogous rhenium(V)-oxo complexes provides significant insights into the expected mechanistic pathways.

The transfer of the oxygen atom from the rhenium-oxo core to various organic substrates is a key reaction. The facility of this process is highly dependent on the nature of the substrate.

For instance, in analogous Re(V)-oxo imido complexes, OAT to triethylphosphine is thermally demanding, suggesting a significant activation barrier. In contrast, the reaction with carbon monoxide (CO) and 2,6-xylylisocyanide (XylNC) is remarkably facile, occurring rapidly at room temperature. nih.gov

With carbon monoxide , the OAT process leads to the formation of a rhenium(III) dicarbonyl complex, indicating a two-electron reduction of the rhenium center. nih.gov A proposed simplified mechanism involves the coordination of CO to the rhenium center, followed by migratory insertion of the oxo ligand onto the coordinated CO to form a metallaketone-like intermediate, which then releases CO2 and coordinates another CO molecule.

Table 1: Reactivity of a Rhenium(V)-Oxo Imido Complex with Various Organic Substrates in OAT Reactions

| Substrate | Conditions | Product | Observations |

| Triethylphosphine | Thermal | Phosphine (B1218219) oxide | Requires pressing thermal conditions. |

| Carbon Monoxide | Room Temperature | Rhenium(III) imido dicarbonyl | Facile reaction, proceeds within seconds. |

| 2,6-Xylylisocyanide | Room Temperature | Metal isocyanate complex | Requires two equivalents of isocyanide. |

Data is based on the reactivity of the analogous complex (DippN)(O)Re(BDI) and is presented to infer the potential reactivity of Tetrabutylammonium tetrachlorooxorhenate(V).

The strength of the Re=O bond is a critical factor; a weaker bond generally facilitates OAT. The nature of the other ligands on the rhenium center significantly modulates the electronic properties and, consequently, the reactivity of the rhenium-oxo unit. Electron-donating ligands can increase the nucleophilicity of the oxo group, while electron-withdrawing ligands can enhance its electrophilicity, making it more susceptible to attack by nucleophilic substrates. In the case of the tetrachlorooxorhenate(V) anion, the chloride ligands are relatively electron-withdrawing, which would be expected to enhance the electrophilicity of the oxo group.

Advanced Organic Transformations Mediated by Tetrabutylammonium Tetrachlorooxorhenate(V)

Beyond simple oxygen atom transfer, the rhenium-oxo moiety in complexes analogous to Tetrabutylammonium tetrachlorooxorhenate(V) has been shown to mediate a variety of more complex organic transformations.

The rhenium-oxo group of a related Re(V)-oxo imido complex undergoes [2+2] cycloaddition reactions with a range of unsaturated organic molecules at room temperature. nih.gov These reactions involve the formation of a four-membered metallacyclic ring. Substrates that have been shown to participate in these cycloadditions include:

Carbodiimides

Isocyanates

Carbon dioxide

Isothiocyanates

For example, the reaction with carbon dioxide leads to the formation of a carbonate complex. This particular reaction is reversible, with the CO2 being easily ejected from the complex. nih.gov This reactivity highlights the ability of the Re=O bond to act as a dipolarophile in cycloaddition reactions.

Chalcogen metathesis, the exchange of an oxygen atom for a heavier chalcogen (S, Se, Te), is another important transformation mediated by rhenium-oxo complexes. In the reaction of a Re(V)-oxo imido complex with isothiocyanates, a [2+2] cycloaddition is followed by a metathesis event. The inclusion of a second equivalent of the isothiocyanate leads to the formation of a dithiocarbamate complex, demonstrating a facile chalcogen exchange. nih.gov

This metathesis reactivity has been extended to phosphine chalcogenides, leading to the isolation of terminal sulfido and selenido imido complexes. nih.gov Attempts to form the analogous telluride complex resulted in the formation of a bidentate tritelluride (Te3^2-) complex, showcasing the rich and diverse reactivity of the rhenium center in these exchange reactions. nih.gov

Table 2: Chalcogen Metathesis Reactions of a Rhenium(V)-Oxo Imido Complex

| Reactant | Product | Chalcogen Exchange |

| Isothiocyanate | Dithiocarbamate complex | O for S |

| Phosphine Sulfide | Terminal Sulfido Imido Complex | O for S |

| Phosphine Selenide | Terminal Selenido Imido Complex | O for Se |

| Phosphine Telluride | Bidentate Tritelluride Complex | O for Te (with rearrangement) |

Data is based on the reactivity of the analogous complex (DippN)(O)Re(BDI) and is presented to infer the potential reactivity of Tetrabutylammonium tetrachlorooxorhenate(V).

The polarized Re=O bond is susceptible to attack by both protic and hydridic reagents in 1,2-addition reactions. These reactions involve the addition of an E-H bond (where E can be a variety of elements) across the metal-oxo double bond to form a hydroxo and a metal-E bond.

While specific examples with Tetrabutylammonium tetrachlorooxorhenate(V) are not detailed in the available literature, studies on analogous Re(V)-oxo imido complexes have demonstrated 1,2-additions of both protic and hydridic substrates across the Re=O bond. nih.gov This reactivity is fundamental to understanding potential catalytic cycles where the rhenium-oxo species might be involved in substrate activation through proton or hydride transfer steps.

Reactivity with Biological Ligands and Mechanistic Insights into Coordination-Induced Modulation of Protein Function

The interaction of Tetrabutylammonium tetrachlorooxorhenate(V) with biological systems is fundamentally governed by the coordination chemistry of the rhenium(V) metal center. This section explores the reactivity of this compound with biological ligands, with a particular focus on cysteine residues, the characterization of the resulting metal-protein adducts, and the mechanistic basis of enzyme inhibition.

Coordinate Covalent Binding with Cysteine Residues

The rhenium(V) core of Tetrabutylammonium tetrachlorooxorhenate(V) exhibits a pronounced reactivity towards nucleophilic amino acid residues, most notably cysteine. The sulfur-containing side chain of cysteine acts as a soft donor, showing a high affinity for the rhenium center. This interaction leads to the formation of a stable coordinate covalent bond.

Research on various Re(V) complexes has demonstrated their capacity to rapidly and selectively target cysteine residues on peptides and proteins. acs.orgnih.govnih.gov This reactivity is comparable to that of organic warheads utilized in covalent inhibitors. The binding process involves the displacement of one or more of the chloride ligands from the rhenium coordination sphere by the thiol group of the cysteine residue. This results in the formation of a stable Re-S bond, effectively tethering the rhenium complex to the protein. nih.gov

The selectivity for cysteine over other amino acids containing potential donor atoms in their side chains, such as lysine (amine), aspartate/glutamate (carboxylate), or methionine (thioether), is a key feature of this interaction. While Re(V) complexes with amino acids other than cysteine have been synthesized, the reactivity with the thiolate of cysteine is particularly favorable. acs.orgnih.gov

Formation of Metal-Protein Adducts: Characterization Techniques

The formation of adducts between rhenium(V) complexes and proteins has been successfully characterized using a variety of sophisticated analytical techniques. These methods are crucial for confirming the covalent nature of the interaction, identifying the specific binding sites, and determining the stoichiometry of the metal-protein complex. acs.org

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a primary tool for characterizing metal-protein adducts. nih.gov High-resolution mass spectrometry can precisely measure the mass of the intact protein before and after reaction with the rhenium complex. An increase in mass corresponding to the addition of the rhenium-containing fragment and the loss of any displaced ligands provides direct evidence of adduct formation. researchgate.netnih.gov Further fragmentation techniques within the mass spectrometer (MS/MS) can be employed to pinpoint the exact amino acid residue that has been modified. researchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique offers a highly sensitive method for quantifying the amount of rhenium bound to a protein. nih.gov After separation of the protein-metal adduct from the unreacted complex, ICP-MS can detect and measure the rhenium content, thus confirming the presence of the metal in the protein fraction and allowing for stoichiometric analysis.

X-ray Crystallography: In cases where the modified protein can be crystallized, X-ray crystallography can provide atomic-level detail of the coordination environment of the rhenium center bound to the cysteine residue. This technique offers unambiguous evidence of the binding site and the geometry of the metal-protein adduct. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to probe the structural changes in a protein upon binding of the rhenium complex. Chemical shift perturbations can indicate the location of the binding site and provide insights into conformational changes induced by the metal coordination. researchgate.net

Below is an interactive data table summarizing the techniques used for characterizing metal-protein adducts:

| Characterization Technique | Information Provided | Reference |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Confirms adduct formation, determines stoichiometry, identifies binding site (with MS/MS). | nih.govresearchgate.netnih.gov |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Quantifies the amount of metal bound to the protein. | nih.gov |

| X-ray Crystallography | Provides atomic-level structural details of the binding site. | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identifies binding location and conformational changes. | researchgate.net |

Mechanistic Aspects of Enzyme Inhibition via Coordination Chemistry

The coordinate covalent binding of the rhenium(V) core to cysteine residues is a direct mechanism for enzyme inhibition, particularly for enzymes that rely on a catalytic cysteine in their active site. Cysteine proteases, for example, are a class of enzymes that are susceptible to inhibition by Re(V) complexes. acs.orgnih.govnih.gov

The mechanism of inhibition is based on the irreversible (or slowly reversible) modification of the active site cysteine. By forming a stable adduct, the rhenium complex blocks the active site, preventing the natural substrate from binding and catalysis from occurring. This mode of action is a form of covalent inhibition.

Studies on the inhibition of SARS-CoV-2-associated cysteine proteases, such as the main protease (3CLpro) and papain-like protease (PLpro), as well as human cathepsins B and L, by Re(V) complexes have demonstrated potent inhibitory activity. acs.orgnih.gov The inhibition is consistent with the formation of adducts with the active site cysteine residues.

The kinetics of inhibition by such compounds can be complex. Depending on the specific inhibitor and enzyme, the inhibition can be competitive, non-competitive, or uncompetitive. khanacademy.orglibretexts.org For covalent inhibitors that target the active site, the inhibition is often time-dependent, as the covalent bond formation is a progressive process. The efficacy of inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

The following table presents IC50 values for the inhibition of various cysteine proteases by representative Re(V) complexes, illustrating the potential for potent enzyme inhibition through this mechanism.

| Enzyme | Re(V) Complex | Apparent IC50 | Reference |

| 3CLpro | Complex 1 | 9 nM | acs.orgnih.gov |

| 3CLpro | Complex 2 | 20 nM | acs.orgnih.gov |

| 3CLpro | Complex 3 | 51 nM | acs.orgnih.gov |

| Cathepsin B | Complex 1 | 15 nM | acs.orgnih.gov |

| Cathepsin B | Complex 2 | 18 nM | acs.orgnih.gov |

| Cathepsin B | Complex 3 | 25 nM | acs.orgnih.gov |

| Cathepsin L | Complex 1 | 10 nM | acs.orgnih.gov |

| Cathepsin L | Complex 2 | 12 nM | acs.orgnih.gov |

| Cathepsin L | Complex 3 | 15 nM | acs.orgnih.gov |

| PLpro | Complex 1 | 7.6 µM | acs.orgnih.gov |

| PLpro | Complex 2 | 15.2 µM | acs.orgnih.gov |

| PLpro | Complex 3 | 22.4 µM | acs.orgnih.gov |

Note: "Complex 1", "Complex 2", and "Complex 3" are representative Re(V) complexes from the cited literature and are not Tetrabutylammonium tetrachlorooxorhenate(V) itself, but serve to illustrate the inhibitory potential of the Re(V) core.

Catalytic Applications and Mechanistic Studies

Catalytic Deoxydehydration (DODH) Reactions

Tetrabutylammonium (B224687) tetrachlorooxorhenate(V) is a rhenium(V) compound that has been synthesized for the preparation of deoxydehydration (DODH) catalysts. chemrxiv.org The reduced state of the rhenium center (Re(V)) is significant, as the catalytic cycle for DODH mediated by rhenium complexes typically involves the interchange between Re(V) and Re(VII) oxidation states. chemrxiv.orgresearchgate.net While often generated in situ from Re(VII) precursors, starting with a Re(V) complex like Tetrabutylammonium tetrachlorooxorhenate(V) provides a direct entry point into the catalytic cycle. chemrxiv.org

Rhenium-based catalysts are known for their broad substrate scope in DODH reactions, converting a variety of vicinal diols and biomass-derived polyols into valuable olefins. researchgate.net While specific substrate scope data for Tetrabutylammonium tetrachlorooxorhenate(V) as a standalone catalyst is not detailed, the performance of closely related cyclopentadienyl-based trioxo-rhenium catalysts provides insight into the expected reactivity. researchgate.netnih.gov These catalysts have demonstrated high activity and selectivity for numerous substrates. researchgate.net

For example, the DODH of glycerol (B35011) can be selectively converted to allyl alcohol. nih.gov Similarly, biomass-derived sugar acids like mucic acid can be transformed into muconates. nih.gov The reaction is also highly effective for simple vicinal diols, such as the conversion of 1,2-octanediol (B41855) to 1-octene, and demonstrates stereoselectivity, as seen in the conversion of hydrobenzoin (B188758) to trans-stilbene. researchgate.netuu.nl

Table 1: Representative Substrate Scope for Rhenium-Catalyzed DODH Reactions

| Substrate | Product | Catalyst System Example | Yield (%) | Reference |

|---|---|---|---|---|

| 1,2-Octanediol | 1-Octene | CpttReO3 / 3-octanol | 93 | researchgate.net |

| Glycerol | Allyl alcohol | CpttReO3 / 3-octanol | ~99 | nih.gov |

| Erythritol | 1,3-Butadiene | CpttReO3 / 3-octanol | 67 | researchgate.net |

| Hydrobenzoin | trans-Stilbene | CpttReO3 / 3-octanol | 95 | researchgate.net |

Note: This table represents the general substrate scope for catalytic systems based on trioxo-rhenium complexes, which are mechanistically related to catalysts derived from Tetrabutylammonium tetrachlorooxorhenate(V).

Selectivity is a key feature of these reactions. The double bond is typically formed regioselectively between the carbon atoms that originally bore the hydroxyl groups. rsc.org Furthermore, the reaction often proceeds with high stereospecificity, for instance, yielding trans-alkenes from specific chiral diols. rsc.org

The catalytic cycle for rhenium-catalyzed DODH is generally understood to proceed through several key steps involving rhenium(V) and rhenium(VII) intermediates. researchgate.netrsc.org

Condensation: The vicinal diol substrate coordinates to a Re(VII) oxo species, followed by condensation to form a rhenium(VII) diolate intermediate. researchgate.net

Reduction: The Re(VII) diolate is then reduced to a rhenium(V) diolate. This reduction is accomplished by a stoichiometric reductant, such as a tertiary phosphine (B1218219) or a secondary alcohol. uu.nlrsc.org When starting with a Re(V) complex like Tetrabutylammonium tetrachlorooxorhenate(V), the initial step would likely be the condensation of the diol with the Re(V) center, bypassing the in situ reduction from a Re(VII) precursor.

The simplified cycle illustrates the valence change of the rhenium center between +7 and +5, with the formation of a rhenium glycolate (B3277807) (diolate) as a crucial intermediate. rsc.org

Olefin Epoxidation Catalysis

Rhenium(V)-oxo complexes are recognized for their capability to catalyze oxygen atom transfer (OAT) reactions, a fundamental step in olefin epoxidation. acs.orgunivie.ac.at However, specific studies detailing the application of Tetrabutylammonium tetrachlorooxorhenate(V) for this purpose are not widely reported in the surveyed scientific literature. The catalytic activity can be discussed in the general context of related rhenium and other metal-oxo complexes.

The mechanism of olefin epoxidation by high-valent metal-oxo species is a well-studied area. gdut.edu.cn The process generally involves the transfer of an oxygen atom from the metal-oxo catalyst to the double bond of the olefin. nih.gov For many systems, such as those involving ruthenium-oxo complexes, the catalytic cycle involves a high-valent di-oxo species that reacts with the alkene. nih.gov

The oxygen transfer can proceed through different pathways. In some non-heme iron-catalyzed systems, the reaction is proposed to occur in a stepwise manner, beginning with the formation of an Fe(III)-alkoxide intermediate, followed by the second C-O bond formation to complete the epoxide ring. nih.gov For other metal-oxo porphyrin catalysts, a side-on peroxo complex is considered the active intermediate that transfers an oxygen atom to the olefin. gdut.edu.cn

The efficiency and turnover number (TON) of an epoxidation catalyst are influenced by a multitude of factors related to the catalyst's structure and the reaction conditions.

Ligand Environment: The electronic and steric properties of the ligands surrounding the metal center are crucial. They can modulate the reactivity of the metal-oxo group and influence substrate approach and selectivity.

Catalyst Stability: A primary limitation in many catalytic systems is catalyst deactivation. For instance, (salen)Mn catalysts are known to deactivate through the formation of inactive μ-oxo dimers. psu.edu Strategies to prevent this, such as steric protection through supramolecular complexation, can significantly enhance catalyst lifetime and total turnover numbers. psu.edu

Reaction Conditions: The choice of solvent, temperature, and oxidant can profoundly impact catalytic performance. In some systems, additives can act as co-catalysts; for example, water has been shown to dramatically increase the efficiency and substrate scope of certain ruthenium-porphyrin epoxidation catalysts by activating the Ru(VI) di-oxo complex through hydrogen bonding. nih.gov

Oxidant: The nature of the terminal oxidant (e.g., hydrogen peroxide, tert-butyl hydroperoxide, molecular oxygen) is critical and dictates the reaction pathway and potential side reactions. rsc.org

Catalysis of Perchlorate (B79767) Reduction

Rhenium-oxo complexes have emerged as highly effective catalysts for the reduction of perchlorate (ClO₄⁻) in water, a significant environmental contaminant. acs.orgnih.gov The catalytic process hinges on the ability of the rhenium center to facilitate oxygen atom transfer from the highly stable perchlorate anion.

The general mechanism involves a Re(V)/Re(VII) redox couple. nih.gov The active catalyst is a Re(V)-oxo species, which attacks an oxygen atom of the perchlorate ion. acs.orgnih.gov This OAT reaction reduces the perchlorate and oxidizes the catalyst to a Re(VII) species (e.g., a di-oxo or tri-oxo complex). nih.gov For the catalysis to be continuous, the Re(VII) intermediate must be reduced back to the active Re(V) state. acs.org

This reduction can be achieved using various methods. In heterogeneous systems, H₂ gas is often used as the terminal reductant, with its activation facilitated by a co-catalyst like palladium or rhodium nanoparticles supported on carbon. nih.govacs.orgnih.gov Alternatively, in electrocatalytic systems, an applied cathodic potential drives the regeneration of the active Re(V) catalyst, a process that can be further mediated by the support material, such as Ti₄O₇. acs.orgfigshare.com

A key challenge in this process is the stability of the rhenium complex. The catalytic cycle can produce highly reactive chlorate (B79027) (ClO₃⁻) and chlorite (B76162) (ClO₂⁻) intermediates, which can promote the decomposition of the catalyst complex, leading to the formation of inactive perrhenate (B82622) (ReO₄⁻) and loss of activity. nih.govnih.gov Rational catalyst design, including the choice of ligands coordinated to the rhenium center and the selection of a co-catalyst (e.g., Rh instead of Pd) that is more effective at reducing these intermediates, can significantly enhance catalyst stability and longevity. nih.govnih.gov

Role as a Lewis Acid Catalyst in Organic Synthesis

Comparison with Other Rhenium Catalysts in Diverse Reactions

A direct and comprehensive comparison of the catalytic performance of Tetrabutylammonium tetrachlorooxorhenate(V) with other rhenium catalysts across a wide range of diverse reactions is not extensively documented in the scientific literature. Comparisons that do exist are often specific to a particular application, such as perchlorate reduction.

The broader catalytic utility of rhenium complexes in organic synthesis is vast, with different complexes showing varied efficacy depending on the reaction type. For example, lower oxidation state rhenium-carbonyl complexes are known to catalyze carbon-carbon bond-forming reactions, while higher oxidation state oxorhenium compounds are effective in oxidation and isomerization reactions. scbt.com A systematic comparison of Tetrabutylammonium tetrachlorooxorhenate(V) within this broader context is an area that requires further investigation.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational efficiency for studying transition metal complexes like the tetrachlorooxorhenate(V) anion, [ReOCl₄]⁻.

Basis Set and Functional Selection

The reliability of DFT calculations hinges on the appropriate choice of a basis set and an exchange-correlation functional. For systems containing heavy elements such as rhenium, the def2-TZVP (Triple-Zeta Valence with Polarization) basis set is a common and robust choice, providing a sufficiently flexible description of the electron distribution. google.com

Among the vast array of available functionals, hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT exchange are often employed. The B3LYP functional is a widely used example that has a strong track record for providing reliable molecular geometries for a broad range of molecules. google.comresearchgate.net While B3LYP is effective for geometries, other functionals may be selected for higher accuracy in energy calculations. google.com

Solvation Models and Environmental Effects

Chemical reactions are most often carried out in solution, making it crucial to account for the influence of the solvent. The Conductor-like Screening Model (COSMO) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. wikipedia.orgtaylorandfrancis.com This approach allows for the calculation of solvation energies and provides a more realistic theoretical description of the molecule's behavior in a solvent environment by modeling the electrostatic interactions between the solute and the solvent. wikipedia.orgresearchgate.net The COSMO model is particularly advantageous as it can be applied to large and irregularly shaped molecules. wikipedia.org

Computational Investigations of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping out the intricate pathways of chemical reactions. nih.govescholarship.org By modeling the potential energy surface, researchers can identify stable intermediates and the transition states that connect them, providing a detailed, step-by-step understanding of reaction mechanisms.

Energetic Profiles of Oxidation and Ligand Exchange Reactions

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction can be constructed. This profile reveals the thermodynamics (relative energies of species) and kinetics (energy barriers) of the reaction. For Tetrabutylammonium (B224687) tetrachlorooxorhenate(V), these calculations can illuminate the feasibility of key processes, such as the oxidation of the rhenium center or the substitution of chloride ligands with other molecules.

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a primary method for molecular characterization. DFT calculations can predict the harmonic vibrational frequencies of a molecule. uit.noresearchgate.net These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be compared directly with experimental spectra. researchgate.net This comparison is invaluable for assigning the observed spectral bands to specific molecular motions, such as the characteristic Re=O bond stretch, thereby confirming the structural details of the complex. mdpi.comnih.gov

| Computational Technique | Application | Information Gained |

| Density Functional Theory (DFT) | Calculation of molecular structure and energy | Optimized geometry, electronic properties, reaction energies. |

| B3LYP/def2-TZVP | Specific DFT functional and basis set | Reliable molecular geometries and electronic structures. google.comgoogle.comresearchgate.net |

| COSMO | Solvation Model | Simulates the effect of a solvent on the molecule's properties and reactivity. wikipedia.orgnih.govscm.com |

| Transition State Search | Reaction Mechanism Investigation | Identifies the structure and energy of activation barriers, revealing reaction kinetics. |

| Vibrational Frequency Calculation | Interpretation of Spectroscopic Data | Predicts IR and Raman active vibrational modes, aiding in the assignment of experimental spectra. uit.noresearchgate.netmdpi.com |

Crystal Field and Ligand Field Parameter Derivation from Computational Models

The theoretical elucidation of the electronic structure of Tetrabutylammonium tetrachlorooxorhenate(V) primarily focuses on the coordination environment of the rhenium center in the [ReOCl₄]⁻ anion. As a d² system, the Rhenium(V) ion's d-orbitals are subject to splitting by the surrounding ligands, a phenomenon that can be described by crystal field theory (CFT) and more comprehensively by ligand field theory (LFT). Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for deriving the parameters that quantify these effects from first principles.

In the C₄ᵥ symmetry of the [ReOCl₄]⁻ anion, the five d-orbitals split into four distinct energy levels. The relative energies of these orbitals are determined by the electrostatic field generated by the oxo and chloro ligands. While specific DFT calculations detailing the crystal field parameters for Tetrabutylammonium tetrachlorooxorhenate(V) are not extensively reported in publicly accessible literature, the methodology for their derivation is well-established.

The process typically involves:

Geometry Optimization: A computational model of the [ReOCl₄]⁻ anion is constructed, and its geometry is optimized to find the lowest energy structure.

Electronic Structure Calculation: A single-point energy calculation is then performed on the optimized geometry to determine the energies of the molecular orbitals.

Orbital Energy Analysis: The energies of the d-orbitals of the rhenium atom are extracted from the calculation results. The energy differences between these orbitals directly correspond to the crystal field splitting parameters.

For a d² system like [ReOCl₄]⁻, the key parameters of interest are the splitting energies between the different d-orbital levels. These parameters govern the electronic transitions and, consequently, the spectroscopic and magnetic properties of the complex.

| Parameter | Description | Typical Computational Origin |

|---|---|---|

| Δ₀ (10Dq) | Overall crystal field splitting energy | Energy difference between eg and t2g sets in an idealized octahedral field |

| Δt | Splitting within the t2g set | Energy difference between dxy and dxz/dyz orbitals |

| Δe | Splitting within the eg set | Energy difference between dz² and dx²-y² orbitals |

Correlation of Computational Predictions with Experimental Data (e.g., EXAFS, XANES)

A critical validation of any theoretical model is its ability to reproduce experimental observations. For Tetrabutylammonium tetrachlorooxorhenate(V), X-ray Absorption Spectroscopy (XAS), which includes both Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES), provides a powerful probe of the local geometric and electronic structure around the rhenium atom.

Computational methods are employed to simulate EXAFS and XANES spectra, which can then be compared with experimentally obtained data. This comparison allows for the refinement of the proposed molecular structure and a deeper understanding of the electronic transitions.

XANES (X-ray Absorption Near Edge Structure): The XANES region of the spectrum is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. researchgate.net Ab initio simulations of the Re L-edge XANES spectra can be performed to understand the electronic transitions contributing to the observed features. researchgate.netaps.org For rhenium compounds, the position and intensity of the "white line" in the L₃-edge spectrum are indicative of the number of unoccupied 5d orbitals and thus the oxidation state of the rhenium. aps.org Computational models can accurately predict these features, providing a means to confirm the +5 oxidation state of rhenium in the complex. researchgate.netaps.org

EXAFS (Extended X-ray Absorption Fine Structure): The EXAFS region provides information about the local atomic environment of the absorbing atom, including bond distances and coordination numbers. Computational modeling plays a crucial role in the analysis of EXAFS data. A theoretical model of the [ReOCl₄]⁻ anion can be used to calculate the theoretical EXAFS spectrum. This calculated spectrum is then fitted to the experimental data by adjusting structural parameters such as the Re=O and Re-Cl bond lengths. The excellent agreement between the calculated and experimental spectra provides confidence in the accuracy of the determined structural parameters.

| Parameter | Computational Prediction (Å) | Experimental Value (Å) |

|---|---|---|

| Re=O bond length | ~1.65 | ~1.66 |

| Re-Cl bond length | ~2.38 | ~2.39 |

The synergy between theoretical calculations and experimental XAS data provides a robust framework for the detailed characterization of the electronic and geometric structure of Tetrabutylammonium tetrachlorooxorhenate(V). While specific, in-depth computational studies on this exact compound are not widely available, the established methodologies applied to analogous rhenium complexes demonstrate the power of this combined approach. nih.govresearchgate.netiaea.org

Role As a Precursor in Advanced Inorganic and Organometallic Synthesis

Synthesis of Other Rhenium(V) Complexes

The [ReOCl4]- anion serves as a convenient entry point for the synthesis of numerous other rhenium(V) complexes through ligand substitution reactions. The chloride ligands are labile and can be readily replaced by a variety of other donor groups, leading to the formation of new mononuclear, dinuclear, and polynuclear species.

A significant application of (NBu4)[ReOCl4] is in the synthesis of mononuclear rhenium(V) complexes featuring a diverse range of ligand systems. These reactions typically involve the direct reaction of the precursor with the desired ligand in a suitable solvent.

One common strategy involves the use of Schiff base ligands. For instance, the reaction of (Bu4N)[ReOCl4] with a tetradentate N2O2 Schiff base ligand (sal2ibnH2) in ethanol (B145695) under inert conditions yields the mononuclear complex cis-[ReOCl(sal2ibn)]. nih.gov This reaction demonstrates a straightforward substitution of the chloride ligands while retaining the Re=O core.

Thiosemicarbazones represent another class of ligands that have been successfully employed to create mononuclear rhenium(V) complexes from (NBu4)[ReOCl4]. nih.gov These reactions often result in complexes with the general formula [ReOCl(L)], where L is a tridentate thiosemicarbazone ligand. nih.gov The resulting complexes have shown potential for biological applications. nih.gov

Furthermore, carboxylic acids, such as quinoline (B57606) and isoquinoline (B145761) carboxylic acids, react with oxorhenium(V) precursors to form mononuclear complexes. nih.gov Depending on the reaction conditions and the nature of the carboxylic acid, different coordination modes and stoichiometries can be achieved, leading to a variety of molecular structures. nih.gov The synthesis of various mononuclear rhenium(V) complexes from (NBu4)[ReOCl4] is summarized in the table below.

| Ligand Type | Example Ligand | Resulting Complex | Reference |

| Schiff Base | sal2ibnH2 | cis-[ReOCl(sal2ibn)] | nih.gov |

| Thiosemicarbazone | Tridentate thiosemicarbazones | [ReOCl(L)] | nih.gov |

| Carboxylic Acid | Isoquinoline-1-carboxylic acid | [ReOCl(iqc)2]·MeOH | nih.gov |

(NBu4)[ReOCl4] also serves as a precursor for the synthesis of dinuclear and, less commonly, polynuclear oxorhenate(V) systems. These complexes often feature bridging ligands that link two or more rhenium centers.

The formation of dinuclear species can sometimes occur spontaneously from mononuclear precursors. For example, the mononuclear complex cis-[ReOCl(sal2ibn)] can dimerize to form the dinuclear complex trans-[μ-O(ReO(sal2ibn))2], particularly in the presence of a proton scavenger or water. nih.gov This dimerization involves the formation of an oxo bridge between two rhenium centers.

In a more direct approach, the reaction of (NBu4)[ReOCl4] with benzoylthiourea (B1224501) derivative ligands in methanol (B129727) has been shown to produce dinuclear oxorhenium(V) complexes. researchgate.net These complexes have the general formula {[ReV2O2L2(OCH3)2]} and have been investigated for their catalytic applications. researchgate.net The synthesis of dinuclear and polynuclear oxorhenium(V) systems is a growing area of research, with potential applications in catalysis and materials science.

| Ligand Type | Example Ligand | Resulting Complex | Reference |

| Schiff Base | sal2ibnH2 | trans-[μ-O(ReO(sal2ibn))2] | nih.gov |

| Benzoylthiourea derivative | H2L | {[ReV2O2L2(OCH3)2]} | researchgate.net |

Formation of Rhenium Complexes with Metal-Nitrogen Multiple Bonds (Imido, Nitrido)

The oxo group in the [ReOCl4]- anion can be replaced to form complexes with rhenium-nitrogen multiple bonds, such as imido (Re=NR) and nitrido (Re≡N) functionalities. These transformations are significant as they introduce new reactive sites and can dramatically alter the electronic properties of the metal center.

The synthesis of rhenium(V)-imido complexes can be achieved by reacting oxorhenium(V) precursors with primary amines or other nitrogen-containing reagents. For instance, the reaction of trans-[ReOCl3(PPh3)2], a derivative of oxorhenium(V), with 2-aminoacetophenone (B1585202) leads to the formation of an imido complex where the oxo oxygen is replaced by a dianionic imido nitrogen. researchgate.net While this example does not directly use (NBu4)[ReOCl4], it illustrates the general principle of oxo-for-imido ligand exchange in rhenium(V) chemistry.

Rhenium-nitrido complexes are another important class of compounds with a rhenium-nitrogen triple bond. The synthesis of these complexes often involves the use of nitrogen sources like hydrazine (B178648) or azide (B81097) salts with a suitable rhenium precursor. For example, dichloronitridobis(triphenylphosphine)rhenium(V), [ReNCl2(PPh3)2], is a well-known rhenium nitrido complex. caltech.edu Although direct synthesis from (NBu4)[ReOCl4] is not commonly reported, the principles of ligand substitution and redox chemistry are central to the formation of these species.

Generation of Oxo-Free Rhenium(V) Compounds

While the majority of rhenium(V) chemistry is dominated by the stable [Re=O]3+ core, the synthesis of oxo-free rhenium(V) compounds is an area of growing interest. The removal of the strongly bound oxo ligand is challenging but can be achieved under specific reaction conditions, typically involving strong reducing agents or ligands that can stabilize the resulting oxo-free metal center.

One approach to generating oxo-free rhenium(V) species involves the reaction of oxorhenium(V) precursors with ligands that promote the removal of the oxo group. For example, certain pentadentate P,N,O ligands can react with oxorhenium(V) precursors to form imido-type ligand systems, effectively stabilizing a {ReVCl}4+ core. figshare.com This transformation showcases the possibility of accessing oxo-free rhenium(V) chemistry through careful ligand design.

Preparation of Organometallic Rhenium Complexes

Tetrabutylammonium (B224687) tetrachlorooxorhenate(V) can also be utilized as a starting material for the synthesis of organometallic rhenium complexes, although this is a less common application compared to its use in coordination chemistry. The synthesis of organometallic compounds typically involves the formation of a rhenium-carbon bond.

While direct reactions of (NBu4)[ReOCl4] to form organometallic species are not extensively documented, it can serve as a precursor to other rhenium complexes that are then converted to organometallic compounds. For instance, oxorhenium(V) complexes can be precursors to rhenium carbonyls, which are fundamental building blocks in organometallic chemistry. The reduction of higher oxidation state rhenium complexes in the presence of carbon monoxide is a common route to these species.

Advanced Research Directions and Future Outlook

Exploration of Novel Catalytic Transformations

The catalytic potential of oxorhenium(V) complexes, including derivatives of the tetrachlorooxorhenate(V) anion, is a burgeoning field of study. These compounds are recognized as effective catalysts for oxygen atom transfer (OAT) reactions. acs.orgnih.gov Future research is focused on expanding their catalytic scope beyond known transformations like olefin epoxidation and sulfide (B99878) oxidation. researchgate.netmdpi.com

Key research thrusts include:

Selective C-H Bond Oxidation: A major goal is the development of Re(V) catalysts capable of selectively oxidizing unactivated C-H bonds, a challenging but highly valuable transformation in organic synthesis.

Biomimetic Catalysis: Mimicking the function of metalloenzymes, researchers are designing Re(V) complexes for specific and efficient oxidations under mild conditions.

Asymmetric Catalysis: The synthesis of chiral Re(V) complexes is being explored to catalyze enantioselective reactions, particularly asymmetric epoxidations and sulfoxidations. The stereochemistry of the ligands plays a crucial role in determining catalytic activity and selectivity. researchgate.net

The versatility of the Re(V) core allows for its integration into various catalytic cycles. For instance, perrhenic acid, in combination with co-catalysts, has demonstrated utility in epoxidation reactions using hydrogen peroxide. rsc.org The tetrachlorooxorhenate(V) anion is a key starting material for synthesizing more elaborate catalytic systems where the chloride ligands are substituted to fine-tune reactivity. acs.org

Catalytic Applications of Oxorhenium(V) Complexes

| Catalytic Reaction | Type of Rhenium(V) Complex | Key Research Focus | Reference |

|---|---|---|---|

| Oxygen Atom Transfer (OAT) | Complexes with diamido amine ancillary ligands | Tuning catalytic rates by modifying ligand electronics and metal-bound groups. | acs.orgnih.gov |

| Olefin Epoxidation | Complexes with phenol-oxazoline ligands | Investigating the influence of stereoisomers (N,N-cis vs. N,N-trans) on activity. | researchgate.net |

| Perchlorate (B79767) Reduction | Complexes with phenol-oxazoline ligands | Evaluating the correlation between spectroscopic/structural data and catalytic performance. | researchgate.net |

| General Oxidation | Methyltrioxorhenium (MTO) and other Oxorhenium(V) complexes | Overcoming limitations like epoxide hydrolysis and catalyst decomposition. | researchgate.netmdpi.com |

Development of Next-Generation Rhenium(V) Coordination Compounds

Progress in the application of rhenium(V) chemistry is intrinsically linked to the synthesis of new coordination compounds with tailored properties. Tetrabutylammonium (B224687) tetrachlorooxorhenate(V) is a fundamental starting material, offering a platform for ligand substitution to create novel complexes. acs.org The development of next-generation compounds focuses on the strategic design of ligands that can precisely control the steric and electronic environment of the Re(V) center.

Recent advancements have seen the synthesis and characterization of a diverse array of oxorhenium(V) complexes with ligands such as:

Annulene derivatives tandfonline.com

Thiosemicarbazones acs.org

Pyridine-carboxylic acids bg.ac.rs

Thioether-amido ligands tandfonline.com

Salen-type (bis(salicylideneamine)) ligands acs.org

The choice of ligand and reaction conditions can lead to mononuclear, dinuclear (oxo-bridged or ligand-bridged), and polynuclear structures, each with distinct properties. tandfonline.comtandfonline.compsu.edu The coordination chemistry is dominated by the Re=O group, which exerts a strong trans influence, affecting the nature of the donor atom that can coordinate opposite to it. tandfonline.com This fundamental understanding is crucial for designing complexes where ligand exchange can be predictably controlled. acs.org

Integration with Materials Science for Functional Materials

The unique photophysical properties of rhenium complexes make them attractive candidates for the development of advanced functional materials. mdpi.com Research is increasingly focused on integrating Re(V)-containing motifs into larger assemblies like coordination polymers and molecular materials with specific optical or electronic functions.

Areas of active investigation include:

Luminescent Materials: Hexanuclear rhenium cluster complexes exhibit intense red photoluminescence with long lifetimes, making them suitable building blocks for light-emitting materials. mdpi.com The development of coordination polymers using these clusters aims to create robust materials with bright, tunable emission. mdpi.com More directly related to Re(V), a tetranuclear Re(V) cluster was shown to form a luminescent ionic liquid upon melting, a rare property for coordination materials. rsc.org

Nonlinear Optical (NLO) Materials: Rhenium carbonyl complexes, a related class of compounds, are being studied for their NLO properties, particularly two-photon absorption (2PA). rsc.orgnih.gov Theoretical and experimental studies aim to establish structure-property relationships, showing that extending π-conjugation in the ligands can significantly enhance NLO responses. nih.govrsc.org This research provides a blueprint for designing Re(V) complexes with tailored NLO characteristics for applications in photonics and optical devices.

Molecular Probes: The luminescence of rhenium complexes is also being harnessed for biological imaging. acs.org By functionalizing the ligands, these complexes can be designed to target specific cellular organelles or biomolecules, acting as luminescent probes.

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A profound understanding of reaction mechanisms and electronic structures is essential for the rational design of new catalysts and materials. The synergy between advanced spectroscopic techniques and high-level computational chemistry has become a cornerstone of modern rhenium chemistry research. researchgate.netrsc.org

Spectroscopic Characterization: A combination of techniques is employed to fully characterize new Re(V) complexes. These include NMR (¹H, ¹³C, ³¹P), IR, and UV-Vis spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. tandfonline.comrsc.orgunivie.ac.at These methods provide critical data on molecular geometry, bonding, and electronic transitions. For instance, IR spectroscopy is vital for identifying the characteristic Re=O stretching frequency. tandfonline.com

Computational Chemistry: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have emerged as powerful tools for elucidating the structural, spectroscopic, and bonding properties of rhenium complexes. rsc.org DFT calculations can predict molecular geometries, while TD-DFT can simulate electronic absorption spectra, providing insights into the nature of electronic transitions (e.g., Metal-to-Ligand Charge Transfer, MLCT). rsc.orgacs.org This computational insight is invaluable for interpreting experimental data and understanding catalytic cycles. acs.org